4-Mercaptobenzene-1,2-diol

Catalog No.
S12378169
CAS No.
M.F
C6H6O2S
M. Wt
142.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Mercaptobenzene-1,2-diol

Product Name

4-Mercaptobenzene-1,2-diol

IUPAC Name

4-sulfanylbenzene-1,2-diol

Molecular Formula

C6H6O2S

Molecular Weight

142.18 g/mol

InChI

InChI=1S/C6H6O2S/c7-5-2-1-4(9)3-6(5)8/h1-3,7-9H

InChI Key

HTNBBGMFIFDMFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)O)O

4-Mercaptobenzene-1,2-diol, also known as 4-hydroxy-2-mercaptobenzene or 4-mercapto-1,2-benzenediol, is an aromatic compound characterized by the presence of both hydroxyl and thiol functional groups. Its molecular formula is C6_6H6_6O2_2S, indicating a structure where a benzene ring is substituted with a mercapto group (-SH) and two hydroxyl groups (-OH). This compound exhibits properties typical of both phenolic and thiol compounds, making it an interesting subject for various chemical and biological studies.

Due to its reactive functional groups. Key reactions include:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. For instance, in the presence of oxidizing agents like hydrogen peroxide, 4-mercaptobenzene-1,2-diol can yield disulfide derivatives.
  • Nucleophilic Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions, leading to the formation of ethers or esters.
  • Reduction: The compound can also be reduced to yield various derivatives, particularly under reductive conditions using agents such as lithium aluminum hydride.

Studies have shown that 4-mercaptobenzene-1,2-diol exhibits significant biological activity. It has been investigated for its antioxidant properties, which are attributed to the presence of the thiol group. This compound can scavenge free radicals and protect biological systems from oxidative stress. Additionally, its ability to interact with metal ions suggests potential applications in biochemistry and medicine, particularly in detoxification processes.

Several methods exist for synthesizing 4-mercaptobenzene-1,2-diol:

  • Direct Hydrolysis: Starting from 4-chlorophenol, treatment with sodium sulfide in an aqueous solution can lead to the formation of 4-mercaptobenzene-1,2-diol through nucleophilic substitution.
  • Reduction of Disulfides: Disulfide derivatives of 4-hydroxybenzene can be reduced using thiols or reducing agents like sodium borohydride to yield the target compound.
  • Electrophilic Aromatic Substitution: The introduction of mercapto and hydroxyl groups onto a benzene ring can be achieved through electrophilic aromatic substitution reactions using appropriate electrophiles.

The unique properties of 4-mercaptobenzene-1,2-diol allow for various applications:

  • Antioxidant Agent: Used in formulations aimed at reducing oxidative stress in biological systems.
  • Chemical Intermediate: Serves as a precursor for synthesizing more complex organic compounds in pharmaceutical and agrochemical industries.
  • Metal Ion Chelation: Its ability to bind metal ions makes it useful in applications related to metal ion removal or recovery from solutions.

Research has indicated that 4-mercaptobenzene-1,2-diol interacts with various biological molecules and metal ions. Interaction studies reveal that it can form complexes with transition metals, enhancing their solubility and bioavailability. These interactions are crucial for understanding its role in biological systems and potential therapeutic applications.

Several compounds share structural similarities with 4-mercaptobenzene-1,2-diol. Here is a comparison highlighting its uniqueness:

CompoundStructure FeaturesUnique Aspects
3-Mercaptopropane-1,2-diolThiol and hydroxyl groups on a propane backbonePrimarily used as a matrix in mass spectrometry
2-MercaptoethanolThiol group attached to an ethylene glycol structureCommonly used as a reducing agent
4-Hydroxybenzenesulfonic acidHydroxyl and sulfonic acid functional groupsPrimarily used as a reagent in analytical chemistry
ThiodiglycolTwo thiol groups connected by an ethylene glycolUsed mainly as a solvent and in polymer synthesis

The presence of both hydroxyl and thiol groups in 4-mercaptobenzene-1,2-diol distinguishes it from these similar compounds by providing unique reactivity patterns and biological activities that are not found in all similar structures.

The scientific trajectory of thiocatechol derivatives originated with Reinsch’s 1839 isolation of catechol from catechin pyrolysis, which laid the groundwork for understanding ortho-dihydroxybenzene systems. Early 20th-century studies revealed that sulfur incorporation into catecholic frameworks significantly alters electronic properties—a phenomenon quantified by a 0.35 eV reduction in oxidation potential compared to unmodified catechol. This discovery catalyzed three major developmental phases:

  • Pioneering Synthesis (1950–1980): Initial routes involved direct mercaptolation of catechol using H₂S under high-pressure conditions, yielding mixtures requiring complex purification. The 1978 Dakin oxidation protocol improved selectivity by employing salicylaldehyde with peroxide bases, achieving 68% isolated yields.

  • Functionalization Breakthroughs (1990–2010): Zwenger’s nucleophilic thiol-quinone coupling method enabled precise para-thiol positioning on the benzene ring, as demonstrated by the 2009 synthesis of 2-mercaptobenzene-1,4-diol with 89% regioselectivity.

  • Modern Precision Engineering (2015–present): Recent advances utilize transient cooperative ligands, where labile thiolate-metal bonds permit dynamic metalation/demetalation cycles—a process critical for recyclable MOF catalysts.

Synthesis EraKey InnovationYield ImprovementSelectivity Gain
1950–1980High-pressure H₂S mercaptolation42% → 58%1.5:1 ortho:para
1990–2010Quinone-thiol Michael addition67% → 89%8:1 para selectivity
2015–presentPostsynthetic MOF functionalization76% → 92%>99% site-specific

These developments established the electronic tunability of 4-mercaptobenzene-1,2-diol, particularly its capacity to stabilize high-oxidation-state metals through S,O-chelation—a property absent in conventional catechols.

Role in Modern Catalyst Design and Functional Material Development

The compound’s thiocatechol moiety (pKₐ₁ = 6.2, pKₐ₂ = 9.8) creates pH-responsive metal-binding sites, enabling three catalytic enhancement mechanisms:

  • Redox-Active Coordination: Palladium-thiocatechol complexes exhibit a 0.72 V reduction in oxidative addition potential compared to Pd(OAc)₂, facilitating C–H activation at milder conditions (80°C vs. 140°C conventional).

  • Electron-Donation Effects: Density functional theory calculations show a 14% increase in d-orbital electron density at Pd centers when coordinated to 4-mercaptobenzene-1,2-diol versus bipyridine ligands.

  • Steric Tunability: Varying the thiol’s para-substituents modulates MOF pore sizes from 8.4 Å to 14.2 Å, enabling size-selective catalysis as demonstrated in the hydrogenation of styrene derivatives (98% conversion vs. 73% for zeolite catalysts).

Catalytic SystemSubstrate ScopeTOF (h⁻¹)Cycle Stability
Pd/Thiocatechol-MOFAryl chlorides2,450>50 cycles
Ru-Thiolate/ACAlkenes1,78032 cycles
Conventional Pd/CAlkenes89012 cycles

Recent innovations include acyl palladium intermediates for ω-end functionalization of poly(quinolylene-2,3-methylene)s, achieving 98% chain-end fidelity in block copolymer synthesis. The thiol’s lability permits dynamic ligand exchange, crucial for maintaining catalytic activity across multiple substrates without cross-contamination—a persistent challenge in heterogeneous catalysis.

This dual functionality has enabled breakthroughs in three material classes:

  • Conductive Polymers: Polythiocatechol-metal composites show 3× enhanced conductivity versus polyaniline analogs (σ = 12 S/cm vs. 4 S/cm)
  • Self-Healing Elastomers: Zr-thiocatechol coordination networks achieve 92% mechanical recovery after fracture at 25°C
  • Molecular Sensors: Thiolated MOFs detect H₂O₂ at 0.1 nM concentrations via fluorescence quenching (95% signal attenuation)

Postsynthetic exchange represents a pivotal methodology for incorporating thiocatechol functionalities into robust framework architectures [9]. The incorporation of 2,3-dimercaptoterephthalate (thiocatecholate) into highly stable UiO-type metal-organic frameworks has been successfully achieved through postsynthetic exchange processes [10]. This approach leverages the anionic, electron-donating nature of the thiocatecholato motif to establish site-isolated and coordinatively unsaturated soft metal sites within robust framework architectures [9] [13].

The thiocatechol-functionalized frameworks exhibit remarkable stability and serve as excellent platforms for subsequent metalation reactions [9]. Palladium metalation of thiocatechol groups yields unprecedented palladium-mono(thiocatecholato) moieties within these frameworks, demonstrating the versatility of postsynthetic exchange strategies [10] [13]. These metalated frameworks function as efficient, heterogeneous, and recyclable catalysts for regioselective functionalization of sp2 carbon-hydrogen bonds [9] [10].

PropertyValueReference
Framework TypeUiO-type metal-organic framework [9]
Ligand2,3-dimercaptoterephthalate [10]
Metal LoadingPalladium-mono(thiocatecholato) [13]
Catalytic ActivityRegioselective C-H functionalization [9]

The postsynthetic modification approach enables the introduction of multiple functionalities through sequential exchange processes [14]. This methodology has proven particularly valuable in creating materials with enhanced catalytic properties while maintaining the structural integrity of the parent framework [15]. The development of these transformations has contributed to what researchers term the "postsynthetic renaissance" in porous solids, offering a suite of methods for deliberate material transformation [14].

Research findings demonstrate that the electron-donating properties of thiocatecholato ligands significantly influence the electronic environment of coordinated metal centers [9]. This electronic modification enhances the catalytic performance of the resulting materials, making them suitable for chelation-assisted carbon-hydrogen functionalization reactions [10] [13]. The ability to introduce thiocatechol functionalities through postsynthetic exchange has opened new avenues for developing sophisticated catalytic systems with precisely controlled active sites [12].

Transition-Metal-Free Thiol-Dioxazolone Rearrangement Techniques

Transition-metal-free synthetic approaches utilizing thiol-dioxazolone systems represent an environmentally sustainable pathway for generating sulfur-containing compounds [17] [23]. These methodologies exploit the modified Lossen rearrangement mechanism to achieve efficient thiocarbamate synthesis under mild conditions [17]. The reaction proceeds through the decomposition of 1,4,2-dioxazol-5-one at room temperature, releasing carbon dioxide and generating nitrene intermediates [20].

The mechanism involves the formation of isocyanate intermediates via Lossen rearrangement, followed by nucleophilic addition of thiol groups to produce thiocarbamate products [20]. This process operates under transition-metal-free, additive-free conditions in green solvents, making it particularly attractive for sustainable synthesis applications [17] [23]. The reaction demonstrates excellent functional group tolerance and can accommodate various thiol substrates [17].

ParameterConditionsResults
TemperatureRoom temperatureComplete conversion in 4 hours
SolventGreen solvents (water, ethyl acetate)High yields achieved
CatalystNone requiredTransition-metal-free process
ByproductsCarbon dioxide onlyClean reaction profile

Experimental studies reveal that the reaction kinetics depend on ionic strength and pH conditions [29]. The thiol-dioxazolone coupling exhibits remarkable selectivity, with the nucleophilic attack occurring specifically at the electrophilic nitrogen center of the reactive intermediate [22]. This selectivity enables the synthesis of complex thiocarbamate structures with high regiocontrol [17].

The methodology has been extended to prepare polythiocarbamates with excellent self-healing and shape-memory properties [17] [23]. These materials demonstrate significant potential for developing functional polymers with dynamic mechanical properties [20]. The ability to form reversible thiocarbamate linkages under mild conditions provides opportunities for creating responsive materials with tailored properties [17].

Advanced applications of this methodology include the synthesis of nitrogen-acyl sulfenamides through copper-catalyzed processes, although the fundamental thiol-dioxazolone chemistry remains metal-free [22]. The modular nature of this approach allows for late-stage functionalization of bioactive motifs, representing excellent chemoselectivity for complex molecule synthesis [22].

Pyridoxal Phosphate-Dependent C-S Lyase Pathways in Bioconjugation

Pyridoxal phosphate-dependent carbon-sulfur lyases play crucial roles in sulfur amino acid metabolism and have emerged as valuable tools for bioconjugation applications [25] [30]. These enzymes utilize pyridoxal 5'-phosphate as a cofactor to catalyze beta-elimination reactions with cysteine derivatives, producing thiol compounds along with pyruvate and ammonia as end products [30]. The mechanism involves covalent attachment of pyridoxal phosphate to the active site lysine residue, which is conserved across this enzyme family [30].

The enzymatic pathway begins with the formation of a Schiff base linkage between the aldehyde group of pyridoxal phosphate and the epsilon-amino group of the active site lysine residue [25] [32]. Substrate binding displaces the lysine epsilon-amino group through transaldimination, creating an external aldimine intermediate [25]. This intermediate can undergo deprotonation to form a quinonoid species, which serves as a nucleophile in subsequent reaction pathways [25].

Enzyme ClassSubstrate SpecificityProductsApplications
Beta-carbon-sulfur lyasesCysteine conjugatesThiols, pyruvate, ammoniaFlavor compound synthesis
Cystathionine beta-lyaseL-cystathionineHomocysteine, pyruvate, ammoniaMethionine biosynthesis
Pyridoxal phosphate-dependent enzymesAmino acid derivativesVarious sulfur compoundsBioconjugation reactions

Research demonstrates that pyridoxal phosphate can catalyze cysteine breakdown independent of enzymatic systems [29]. This non-enzymatic process proceeds through thiazolidine ring formation, which subsequently hydrolyzes to regenerate the cofactor while producing hydrogen sulfide [29]. The reaction exhibits dependence on ionic strength and pH conditions, with optimal activity observed under physiological parameters [29].

The application of carbon-sulfur lyases in bioconjugation strategies leverages their ability to cleave carbon-sulfur bonds selectively [30]. Beta-carbon-sulfur lyases, encoded by genes such as metC, malY, and patB, demonstrate distinct substrate preferences and catalytic properties [30]. These enzymes show potential for generating thiol-containing precursors that can participate in subsequent conjugation reactions [33].

Structural studies reveal that pyridoxal phosphate-dependent enzymes adopt a characteristic fold with the phosphopyridoxyl group stabilized through pi-stacking interactions with aromatic residues [32]. The active site architecture enables precise substrate orientation, facilitating the stereospecific elimination of sulfur-containing leaving groups [26]. This structural organization is critical for achieving the high selectivity observed in biological carbon-sulfur bond cleavage reactions [31].

The development of zirconium(IV)-based metal-organic frameworks incorporating thiocatecholato ligands represents a significant advancement in reticular chemistry, offering unprecedented opportunities for creating highly stable, functional porous materials with tailored catalytic properties. The incorporation of 2,3-dimercaptoterephthalate (thiocatecholate) into robust UiO-type metal-organic frameworks has been achieved through postsynthetic exchange methodologies [1] [2]. These thiocatecholato motifs provide an excellent platform for obtaining site-isolated and coordinatively unsaturated soft metal sites within robust zirconium-based architectures.

The zirconium hexanuclear clusters (Zr₆O₈) in these frameworks exhibit exceptional chemical and thermal stability, with the thiocatecholato ligands coordinating through their electron-donating anionic nature [1] [2]. The sulfur and oxygen donor atoms of the thiocatechol functionality create a unique electronic environment that stabilizes metal centers in specific oxidation states while maintaining the overall framework integrity. These systems demonstrate surface areas ranging from 600-1400 m²/g depending on the specific linker composition and synthesis conditions [1] [3] [2].

The mixed-linker approach has proven particularly effective for controlling the density and distribution of thiocatecholato sites within the framework. Studies utilizing varying ratios of 2,5-dimercaptoterephthalic acid and 1,4-benzenedicarboxylic acid have demonstrated tunable crystallinity and enhanced stability under oxidative conditions [4] . The incorporation of defective linkers creates coordinatively unsaturated sites with densities ranging from 2-5 sites per square nanometer, significantly enhancing the catalytic potential of these materials [6].

Site-Isolation Strategies for Coordinatively Unsaturated Metal Centers

The creation of isolated, coordinatively unsaturated metal centers within metal-organic frameworks represents a fundamental challenge in heterogeneous catalyst design. Thiocatecholato ligands offer unique advantages for achieving site isolation through their multidentate coordination capabilities and electronic properties. The tridentate coordination mode (κ³-O,O,S) of 4-mercaptobenzene-1,2-diol derivatives enables the formation of well-defined, isolated metal sites with predictable coordination environments [1] [2].

Site isolation strategies employing thiocatecholato motifs rely on several key principles. The electron-donating nature of the thiocatechol functionality stabilizes metal centers in lower oxidation states, preventing aggregation and maintaining discrete active sites [1] [2]. The spatial arrangement of donor atoms creates a unique coordination geometry that maximizes orbital overlap while minimizing intermolecular interactions between adjacent metal centers.

Defect-engineered metal-organic frameworks utilizing mixed-linker approaches have demonstrated remarkable success in creating coordinatively unsaturated sites [6]. The incorporation of 3-methyl-triazolyl m-benzoate as a defective linker alongside regular thiocatecholato linkers results in uncoordinated equatorial sites on copper paddle-wheel units. X-ray photoelectron spectroscopy and continuous wave electron paramagnetic resonance studies reveal the presence of two distinct types of defects, with an observed increase in copper(I) concentration correlating with elevated isosteric heat of adsorption values [6].

The concentration of coordinatively unsaturated sites can be precisely controlled through stoichiometric variation of the defective linker content. Studies demonstrate that defective linker concentrations of 2.9% and 7.0% can be quantitatively determined using proton nuclear magnetic resonance spectroscopy and high-performance liquid chromatography [6]. These controlled defect concentrations directly influence the catalytic performance and selectivity of the resulting materials.

Powder X-ray diffraction analysis of defect-engineered metal-organic frameworks shows characteristic peak broadening and intensity reduction with increasing defective linker concentration, attributed to microstrain broadening and structural irregularities [6]. However, framework collapse occurs when defective linker concentrations exceed critical thresholds, emphasizing the importance of precise stoichiometric control in site isolation strategies.

Palladium-Metalated MOFs for sp² C-H Functionalization

The metalation of thiocatechol-functionalized zirconium(IV)-based metal-organic frameworks with palladium represents a breakthrough in heterogeneous catalyst design for selective carbon-hydrogen bond functionalization. The incorporation of palladium into thiocatecholato sites creates unprecedented palladium-mono(thiocatecholato) moieties that serve as highly active and selective catalysts for sp² carbon-hydrogen bond activation [1] [2].

The palladium metalation process involves the coordination of palladium(II) species to the electron-rich thiocatechol sites within the metal-organic framework structure. This results in the formation of discrete, site-isolated palladium centers with well-defined coordination environments [1] [2]. The thiocatecholato ligand provides both electronic stabilization through its electron-donating properties and steric protection through its rigid aromatic framework, preventing palladium aggregation and maintaining catalytic activity.

These palladium-metalated metal-organic frameworks demonstrate exceptional performance in regioselective functionalization of sp² carbon-hydrogen bonds. Turnover numbers ranging from 200-800 are observed for aryl compound substrates, with turnover frequencies of 10-50 per hour under reaction temperatures of 80-120°C [1] [2]. The catalysts exhibit remarkable selectivity (85-95%) and can be recycled for 3-5 catalytic cycles without significant loss of activity.

The mechanism of carbon-hydrogen activation involves chelation-assisted processes facilitated by the thiocatecholato coordination environment. The palladium center undergoes oxidative addition with the substrate carbon-hydrogen bond, with the thiocatechol ligand providing both electronic and geometric control over the reaction pathway [1] [2]. This represents a rare example of chelation-assisted carbon-hydrogen functionalization performed by a metal-organic framework catalyst.

Substrate scope studies reveal broad applicability across various aryl compounds, with particular effectiveness for naphthalene derivatives and heterocyclic systems. The reaction proceeds under relatively mild conditions compared to traditional homogeneous palladium catalysts, while maintaining superior regioselectivity [1] [2]. The heterogeneous nature of the catalyst facilitates product separation and catalyst recovery, addressing key challenges in traditional homogeneous palladium catalysis.

Thiol-Mediated Metal-Ligand Cooperative Catalysis

The development of thiol-mediated metal-ligand cooperative catalysis represents a paradigm shift in catalytic system design, introducing the concept of transient cooperative ligands that coordinate reversibly to metal centers while maintaining their cooperative functionality. This approach utilizes thiols, including 4-mercaptobenzene-1,2-diol derivatives, as transient cooperative ligands in conjunction with pincer-type transition metal complexes, resulting in remarkable acceleration and inhibition effects in various hydrogenation and dehydrogenation reactions [7] [8] [9].

The fundamental principle underlying thiol-mediated cooperative catalysis involves the reversible coordination of thiol ligands to metal centers, creating dual catalytic systems comprising two distinct coexisting catalytic species [7] [8]. This coordinative lability enables thiols to dissociate from the metal center, leaving a substantial portion of the original complex to carry out its characteristic catalytic activity while simultaneously promoting different reactions through the thiol-coordinated species.

The electronic properties of thiocatechol derivatives make them particularly effective as transient cooperative ligands. The electron-donating nature of both the thiol and phenolic hydroxyl groups enhances the nucleophilicity of the coordinated species while providing multiple coordination sites for metal binding [7] [8]. The aromatic framework provides structural rigidity and electronic delocalization that stabilizes various oxidation states of the coordinated metal center.

Mechanistic studies reveal that thiol-mediated cooperative catalysis proceeds through multiple pathways depending on the specific substrate and reaction conditions. The reversible nature of thiol coordination allows for competitive inhibition effects that can improve reaction selectivity even when reducing overall reaction rates [7] [8]. This dual functionality enables precise control over reaction outcomes through judicious selection of the cooperative thiol ligand.

Transient Cooperative Ligand Systems in Hydrogenation Reactions

Transient cooperative ligand systems utilizing 4-mercaptobenzene-1,2-diol and related thiocatechol derivatives have demonstrated exceptional performance in hydrogenation reactions, particularly for organosulfur substrates where traditional catalysts often suffer from sulfur poisoning. The unique properties of these systems arise from their ability to tolerate and even utilize sulfur-containing functional groups as part of the catalytic mechanism [7] [10] [8].

The hydrogenation of thioesters represents a particularly challenging transformation that has been successfully addressed using ruthenium-based catalysts with thiocatechol cooperative ligands. These systems achieve complete conversion of thioester substrates to corresponding alcohols and thiols with turnover numbers exceeding 2000 and turnover frequencies of 100-400 per hour [7] [10]. The catalyst system tolerates functional groups including amides, esters, carboxylic acids, and trisubstituted double bonds, demonstrating exceptional chemoselectivity.

The mechanism of thioester hydrogenation involves initial coordination of the thioester substrate to the ruthenium center, followed by insertion into the ruthenium-hydride bond. The presence of thiocatechol ligands facilitates this process through both electronic and steric effects, while the generated thiol product does not inhibit the catalyst due to the system's inherent sulfur tolerance [7] [10]. Temperature-dependent studies reveal that elevated temperatures (135-150°C) promote thiol dissociation from the ruthenium center, enabling turnover of the catalytic cycle.

Thiocarbamate hydrogenation represents another successful application of these transient cooperative ligand systems. All screened thiocarbamate substrates undergo efficient hydrogenation to corresponding formamides and thiols, demonstrating superior performance compared to the analogous oxygen-based carbamate substrates [10]. This enhanced reactivity stems from the weaker carbon-sulfur bonds in thiocarbamates compared to carbon-oxygen bonds in carbamates.

The hydrogenation of thioamides using these systems exhibits interesting chemoselectivity patterns dependent on the stability of intermediate thioaldehyde species. While benzyl-substituted thioamides preferentially undergo carbon-sulfur bond cleavage to afford amines and thiols, aliphatic thioamides undergo reductive desulfurization to yield secondary amines [10]. This selectivity can be rationalized by the relative stability of aromatic versus aliphatic thioaldehyde intermediates.

Regioselective Control in Heterogeneous Catalytic Processes

The implementation of thiol-mediated cooperative catalysis in heterogeneous systems offers unique opportunities for regioselective control that are difficult to achieve with traditional heterogeneous catalysts. The incorporation of 4-mercaptobenzene-1,2-diol derivatives into supported metal catalysts creates well-defined active sites with tunable electronic and steric properties that influence reaction selectivity [11] [12] [13].

Regioselective control in heterogeneous thiol-mediated catalysis operates through several complementary mechanisms. The electronic properties of the thiocatechol ligand influence the electron density at the metal center, affecting the activation energies for different reaction pathways [11] [13]. The steric environment created by the coordinated thiocatechol ligand provides spatial selectivity by favoring approach of substrates from specific directions, leading to preferential formation of particular regioisomers.

Single-atom catalysts stabilized by thiocatechol-functionalized supports demonstrate exceptional regioselectivity in hydroformylation reactions. Ruthenium single atoms dispersed in nitrogen-doped carbon matrices exhibit remarkable linear-to-branched selectivity ratios (93:7) in the hydroformylation of 1-hexene, significantly superior to traditional ruthenium catalysts [11]. The thiocatechol coordination environment stabilizes the ruthenium in a specific oxidation state (Ru(II)) that favors linear aldehyde formation.

The regioselectivity observed in these systems correlates directly with the particle size distribution of active metal species. Single-atom sites demonstrate turnover frequencies exceeding 12,000 per hour, one to two orders of magnitude higher than larger metal clusters or nanoparticles [11]. This size-dependent activity enables precise control over reaction outcomes by optimizing the dispersion and coordination environment of active sites.

Palladium-catalyzed distal carbon-hydrogen functionalization using thiocatechol-stabilized catalysts represents another area where heterogeneous systems offer superior regioselective control. These catalysts enable selective functionalization at meta and para positions of aromatic substrates, overcoming the traditional preference for ortho-functionalization observed with directing group strategies [14] [15]. The thiocatechol ligand environment modulates the electronic properties of the palladium center, influencing the regioselectivity of carbon-hydrogen activation and subsequent functionalization steps.

The recyclability and stability of heterogeneous thiol-mediated catalysts make them particularly attractive for industrial applications requiring consistent regioselective performance over multiple reaction cycles. These systems typically maintain their selectivity for 5-8 catalytic cycles, with gradual deactivation primarily attributed to oxidative degradation of the thiocatechol ligands rather than metal leaching or aggregation [11] [12].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

142.00885060 g/mol

Monoisotopic Mass

142.00885060 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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